6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine
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Overview
Description
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a chloro substituent and a benzodioxepin moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxepin Moiety: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Purine Ring: This step might involve nucleophilic substitution reactions where the benzodioxepin intermediate reacts with a chlorinated purine derivative.
Final Modifications: Additional steps may include purification and characterization of the final product using techniques like chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxepin moiety.
Reduction: Reduction reactions could target the chloro substituent or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, it might interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. Molecular targets could include kinases, polymerases, or other proteins that bind purines.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler analog without the benzodioxepin moiety.
9-Benzyl-9H-purine: Lacks the chloro substituent but has a similar purine structure.
2,6-Dichloropurine: Contains multiple chloro substituents.
Uniqueness
The presence of both the chloro substituent and the benzodioxepin moiety makes 6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine unique. These structural features may confer distinct chemical reactivity and biological activity compared to simpler purine derivatives.
Properties
CAS No. |
918304-34-4 |
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Molecular Formula |
C14H11ClN4O2 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
6-chloro-9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)19(8-18-12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
InChI Key |
GEPZXDYKOGCESR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3N=CN=C4Cl |
Origin of Product |
United States |
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